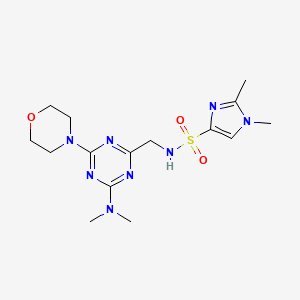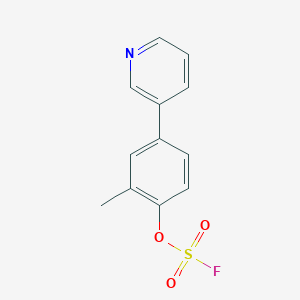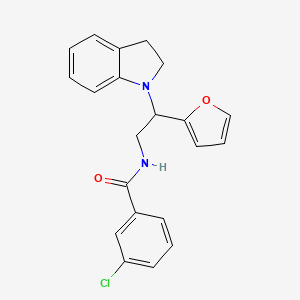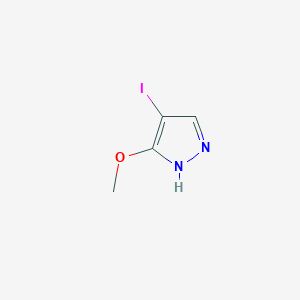
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that falls under the category of sulfonamides. This compound exhibits unique properties due to the presence of various functional groups, which makes it a subject of interest in multiple scientific domains.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide generally involves multiple steps starting with the preparation of intermediate compounds, followed by a series of condensation, substitution, and sulfonation reactions. Specific details of reagents and conditions vary, but often include reagents such as dimethylamine, morpholine, and triazine derivatives, with reactions typically carried out under controlled temperatures and pH levels.
Industrial Production Methods: : On an industrial scale, this compound may be produced using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Large-scale synthesis might also involve catalytic processes to enhance reaction rates and reduce energy consumption.
化学反应分析
Types of Reactions
Oxidation: : Oxidative conditions can modify the compound's structure, especially targeting the dimethylamino group.
Reduction: : Reduction reactions typically focus on the sulfonamide group, potentially altering its pharmacological activity.
Substitution: : Various substitution reactions can occur, particularly on the triazine and imidazole rings, allowing for functionalization.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are commonly used. These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed: : Depending on the reaction, products can vary widely. For example, oxidative reactions might yield N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide, while reduction could lead to different sulfonamide derivatives.
科学研究应用
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological systems.
Medicine: : Investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of materials with specific properties due to its chemical stability and reactivity.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. Its sulfonamide group can bind to enzymes, inhibiting their activity, which may disrupt cellular processes. The specific pathways involved depend on the biological target, but common mechanisms include enzyme inhibition and interference with DNA or RNA synthesis.
相似化合物的比较
Compared to other sulfonamides and triazine derivatives, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
Sulfamethoxazole: : Another sulfonamide with antimicrobial properties.
Aminotriazines: : Compounds with a triazine core, used in various industrial applications.
Imidazole Derivatives: : Known for their biological activity, especially in pharmaceuticals.
These comparisons highlight the distinct features of this compound, making it a compound of significant interest in both research and practical applications.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8O3S/c1-11-17-13(10-22(11)4)27(24,25)16-9-12-18-14(21(2)3)20-15(19-12)23-5-7-26-8-6-23/h10,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWVRSUDLEFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)







![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane](/img/structure/B2860696.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline](/img/structure/B2860697.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2860698.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2860702.png)
![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)
